molecular formula C15H12Br2O B1268880 1,3-Bis(4-bromophenyl)propanone CAS No. 54523-47-6

1,3-Bis(4-bromophenyl)propanone

Cat. No.: B1268880
CAS No.: 54523-47-6
M. Wt: 368.06 g/mol
InChI Key: PQDQAUVBWSUMMB-UHFFFAOYSA-N
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Description

1,3-Bis(4-bromophenyl)propanone is an organic compound with the molecular formula C15H12Br2O. It is characterized by the presence of two bromophenyl groups attached to a propanone backbone. This compound is known for its white to light yellow crystalline appearance and has a melting point of approximately 117-121°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-bromophenyl)propanone can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 4-bromophenylacetate with a suitable reagent to form the desired product . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromophenyl)propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(4-bromophenyl)propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromophenyl)propanone involves its interaction with specific molecular targets. The bromophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-bromophenyl)propanone is unique due to the presence of bromine atoms, which impart specific chemical properties such as higher reactivity in substitution reactions compared to its chlorinated or fluorinated counterparts. The bromine atoms also influence the compound’s physical properties, such as melting point and solubility .

Properties

IUPAC Name

1,3-bis(4-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDQAUVBWSUMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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